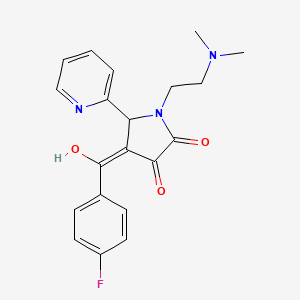

![molecular formula C24H27N3O4S2 B2458624 N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide CAS No. 380453-39-4](/img/structure/B2458624.png)

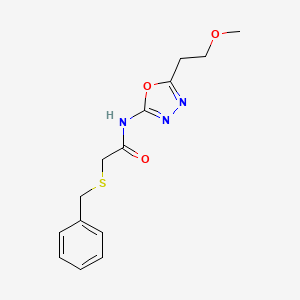

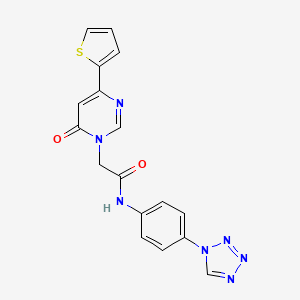

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound, and a morpholine ring, which is a type of saturated ring. The tert-butylphenyl group is a common substituent in organic chemistry .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Thiazoles can undergo a variety of reactions, including nucleophilic substitution and electrophilic aromatic substitution .Mechanism of Action

Thiazoles

The compound contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known to have diverse biological activities and are found in many effective therapeutic agents. Some thiazole derivatives have shown antitumor and cytotoxic activity .

Phenols

The compound also contains a phenol group. Phenols are aromatic compounds that have a hydroxyl group directly bonded to a benzene ring. They are known for their antiseptic properties and are also used in the production of resins, plastics, and pharmaceuticals .

Advantages and Limitations for Lab Experiments

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide has a number of advantages and limitations for use in lab experiments, including:

Advantages:

1. Potent inhibitor: this compound is a potent inhibitor of JMJD3, with an IC50 value of 60 nM.

2. Specificity: this compound is specific for JMJD3 and does not inhibit other histone demethylases.

3. Small molecule: this compound is a small molecule inhibitor, making it easy to use in lab experiments.

Limitations:

1. Off-target effects: this compound may have off-target effects on other proteins, leading to potential complications in lab experiments.

2. Limited solubility: this compound has limited solubility in aqueous solutions, which may limit its use in certain experiments.

List of

Future Directions

For research include the development of more potent and specific inhibitors of JMJD3, investigation of the role of JMJD3 in disease development, and exploration of the potential therapeutic applications of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide.

Synthesis Methods

The synthesis of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide involves a multi-step process that begins with the reaction of 4-tert-butylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminothiazole to form the thiazole amide intermediate, which is subsequently reacted with morpholine and sulfonyl chloride to form the final product.

Scientific Research Applications

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide has been shown to be a potent inhibitor of JMJD3, with an IC50 value of 60 nM. This inhibition leads to an increase in the levels of H3K27me3, a histone modification associated with gene repression. As a result, this compound has been used in a variety of scientific research applications, including:

1. Epigenetics: this compound has been used to investigate the role of JMJD3 in the regulation of gene expression and the development of various diseases, including cancer and autoimmune disorders.

2. Immunology: this compound has been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines in immune cells. This has potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis.

Properties

IUPAC Name |

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O4S2/c1-24(2,3)19-8-4-17(5-9-19)21-16-32-23(25-21)26-22(28)18-6-10-20(11-7-18)33(29,30)27-12-14-31-15-13-27/h4-11,16H,12-15H2,1-3H3,(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVCDLTHQKQHMTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2458541.png)

![6-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2458545.png)

![Ethyl 4-[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2458552.png)

![1-(4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2458559.png)

![N-[2-(2-Ethoxy-6-azaspiro[3.4]octan-6-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2458560.png)